Diethylene Glycol Dibutyl Ether: A Comprehensive Technical Guide
Diethylene Glycol Dibutyl Ether: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylene glycol dibutyl ether (DGBDE), also known as dibutyl carbitol or butyl diglyme, is a versatile aprotic solvent with a wide range of applications in industrial and research settings.[1][2] Its unique combination of a high boiling point, low freezing point, and excellent solvency for a variety of organic compounds makes it a valuable medium for chemical reactions, extractions, and formulations.[2][3] This technical guide provides an in-depth overview of the chemical and physical properties of diethylene glycol dibutyl ether, detailed experimental protocols for their determination, and insights into its applications, particularly relevant to the fields of chemical research and drug development.
Chemical and Physical Properties
Diethylene glycol dibutyl ether is a colorless liquid with a mild, characteristic odor.[2][4] It is chemically stable under normal conditions and is miscible with many common organic solvents.[2][5] Key quantitative properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₆O₃ | [1] |
| Molecular Weight | 218.34 g/mol | [1] |
| CAS Number | 112-73-2 | [1] |
| IUPAC Name | 1,1'-[Oxybis(2,1-ethanediyloxy)]bis(butane) | [1] |
| Appearance | Colorless liquid | [1][2] |
| Boiling Point | 256 °C (493 °F) at 760 mmHg | [1][6] |
| Melting Point | -60 °C (-76 °F) | [1][6] |
| Flash Point | 118 °C (245 °F) | [1][6] |
| Density | 0.885 g/cm³ at 20 °C | [1][6] |
| Vapor Pressure | 0.02 mmHg at 20 °C | [1][6] |
| Solubility in Water | < 1 mg/mL at 22 °C | [1][6] |
| Refractive Index (n²⁰/D) | 1.423 | [7] |
Experimental Protocols
The determination of the physicochemical properties of diethylene glycol dibutyl ether follows standardized methodologies to ensure accuracy and reproducibility. The following are examples of relevant experimental protocols, primarily based on OECD and ASTM guidelines.
Boiling Point Determination (OECD Guideline 103, ASTM D2887)
The boiling point of a substance is the temperature at which its vapor pressure equals the atmospheric pressure. For a high-boiling liquid like diethylene glycol dibutyl ether, gas chromatography (GC) is a common and accurate method.
Methodology:
-
Instrumentation: A gas chromatograph equipped with a capillary column (e.g., non-polar stationary phase) and a flame ionization detector (FID) is used.[8][9]
-
Calibration: A calibration mixture of n-alkanes with known boiling points is injected into the GC. The retention times of these standards are plotted against their boiling points to create a calibration curve.[8]
-
Sample Analysis: A solution of diethylene glycol dibutyl ether in a suitable solvent is injected into the GC under the same conditions as the calibration standards.
-
Determination: The retention time of the diethylene glycol dibutyl ether peak is used to determine its boiling point from the calibration curve.[8]
Density Measurement (OECD Guideline 109)
Density is the mass of a substance per unit volume. For liquids, a vibrating tube densimeter or a pycnometer can be used.
Methodology (Vibrating Tube Densimeter):
-
Principle: The instrument measures the oscillation frequency of a U-shaped tube filled with the sample. The frequency of oscillation is dependent on the mass, and therefore the density, of the liquid in the tube.[10]
-
Calibration: The instrument is calibrated using two substances of known density, typically dry air and pure water.
-
Measurement: The sample is introduced into the measurement cell, and the oscillation frequency is recorded. The instrument's software then calculates the density based on the calibration. Temperature control is crucial for accurate measurements.
Solubility in Water (OECD Guideline 105: Water Solubility - Flask Method)
This method determines the saturation mass concentration of a substance in water at a specific temperature.
Methodology:
-
Equilibration: An excess amount of diethylene glycol dibutyl ether is added to a flask containing purified water. The flask is then agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: The mixture is centrifuged or allowed to stand to separate the aqueous phase from the undissolved substance.
-
Analysis: A sample of the aqueous phase is carefully removed and the concentration of the dissolved diethylene glycol dibutyl ether is determined using a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and identification of chemical compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of diethylene glycol dibutyl ether shows characteristic signals for the different proton environments in the molecule. The spectrum typically exhibits multiplets for the butyl chain protons and the ether linkage protons.
-
IR (Infrared) Spectroscopy: The IR spectrum of diethylene glycol dibutyl ether is characterized by strong C-O-C stretching vibrations in the ether region (around 1100 cm⁻¹) and C-H stretching vibrations from the alkyl chains (around 2800-3000 cm⁻¹). The absence of a broad O-H stretching band confirms the ether functionality.
-
Mass Spectrometry (MS): The mass spectrum of diethylene glycol dibutyl ether will show the molecular ion peak (M⁺) at m/z 218, corresponding to its molecular weight. Fragmentation patterns will include the loss of alkyl and alkoxy groups.
Biological Interactions and Toxicology
While diethylene glycol dibutyl ether is primarily used as an industrial solvent, understanding its biological interactions is crucial for professionals in drug development and related fields. Glycol ethers, as a class, can be absorbed through ingestion, inhalation, and dermal contact.[11]
The metabolism of many glycol ethers proceeds via oxidation of the terminal alcohol group (if present) to an alkoxyacetic acid, which is often the primary toxic metabolite.[11][12] However, as a diether, diethylene glycol dibutyl ether lacks a free hydroxyl group, which influences its metabolic pathway and toxicity profile. The systemic toxicity of ethylene-based glycol ethers is primarily mediated by their metabolism to the corresponding alkoxyacetic acids.[13] Longer-chain glycol ethers are generally considered to be less toxic than their shorter-chain counterparts.[13] In vitro studies on rat and human erythrocytes have shown that the principal metabolite of diethylene glycol monobutyl ether, butoxyethoxyacetic acid (BEAA), has weak hemolytic activity in rats, but not in human red blood cells, suggesting a lower risk of hemolysis in humans.[14]
Applications in Research and Development
The unique properties of diethylene glycol dibutyl ether make it a valuable solvent in various research and development applications.
Grignard Reactions
Diethylene glycol dibutyl ether is an excellent solvent for Grignard reactions.[15][16] Its high boiling point allows for reactions to be conducted at elevated temperatures, and its ability to solvate the Grignard reagent contributes to increased reaction rates and yields.
Uranium Extraction
In the field of hydrometallurgy, diethylene glycol dibutyl ether has been investigated as a solvent for the extraction of uranium from acidic leach solutions.[17][18] Its ability to form a complex with uranium ions allows for their selective separation from other metals present in the ore.
Conclusion
Diethylene glycol dibutyl ether is a high-performance solvent with a well-characterized profile of chemical and physical properties. Its utility in specialized chemical syntheses and extraction processes, coupled with a generally favorable toxicological profile for a long-chain glycol ether, makes it a compound of significant interest to researchers and professionals in drug development and other advanced scientific fields. A thorough understanding of its properties and the standardized methods for their determination is essential for its safe and effective use in the laboratory and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 3. oecd.org [oecd.org]
- 4. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]
- 5. Diethylene Glycol Dibutyl Ether(112-73-2) 1H NMR [m.chemicalbook.com]
- 6. gcms.cz [gcms.cz]
- 7. oecd.org [oecd.org]
- 8. kelid1.ir [kelid1.ir]
- 9. ASTM D2887 - Standard Test Method for Boiling Range Distribution of Petroleum Fractions by Gas Chromatography - Savant Labs [savantlab.com]
- 10. researchgate.net [researchgate.net]
- 11. Glycol Ether Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. TR 095 Vol I - The Toxicology of Glycol Ethers and its Relevance to Man (Fourth Edition) Volume I - ECETOC [ecetoc.org]
- 14. Effects of diethylene glycol butyl ether and butoxyethoxyacetic acid on rat and human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. EP0632043B1 - Process for preparing Gringnard reagents in diethylene glycol dibutyl ether - Google Patents [patents.google.com]
- 16. US5358670A - Process for preparing grignard reagents in diethylene glycol dibutyl ether - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
